2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide
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Overview
Description
2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide is a complex organic compound featuring a benzamide group linked to a 1,1-dioxo-1,4-thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,1-dioxo-1,4-thiazinane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzamide groups are then introduced via amide bond formation reactions, often using reagents like benzoyl chloride and amines in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzamide derivatives with different functional groups.
Scientific Research Applications
2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The thiazinane ring and benzamide groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-nitrogen ring structure but differs in the arrangement and additional functional groups.
1,1-dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity, this compound also features a thiazinane ring but with different substituents and biological activity.
Cephradine: An antibiotic containing a thiazinane skeleton, highlighting the versatility of this ring system in medicinal chemistry.
Uniqueness
2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide is unique due to its specific combination of benzamide and thiazinane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-benzamido-N-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17(14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(23)20-21-10-12-26(24,25)13-11-21/h1-9H,10-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYBDKUKPRJWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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